Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate
Overview
Description
“Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate” is a complex organic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C11H16BrN3O2 . It contains a spiro[benzo[d]imidazo[1,2-a]azepine-11,4-piperidine] core, with a tert-butyl carboxylate group and a bromo substituent .Scientific Research Applications
Synthesis of Radioligands : This compound has been used in the synthesis of radioligands for imaging agents, particularly for diazepam-insensitive benzodiazepine receptors. One study details the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo [1,5-a][1,4]benzodiazepine 3-carboxylate as a high affinity and selective radioligand (He et al., 1994).
Acetyl-CoA Carboxylase Inhibitors : It's involved in the synthesis of acetyl-CoA carboxylase inhibitors. A study reported the synthesis of related compounds for this purpose, highlighting its relevance in medicinal chemistry (Huard et al., 2012).
Synthesis of Novel Spiropiperidines : It's used in the synthesis of novel spiropiperidines, as indicated in research exploring subtype selective σ-receptor ligands (Maier & Wünsch, 2002).
Synthesis of Azepino and Imidazoazepines : This compound plays a role in the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, which have potential applications in the development of new chemical entities (Potikha, Turelyk & Kovtunenko, 2011).
Intermediate for Small Molecule Anticancer Drugs : It's used as an intermediate in the synthesis of small molecule anticancer drugs, as demonstrated in a study focusing on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate (Zhang, Ye, Xu & Xu, 2018).
Synthesis of Novel Compounds for Therapeutic Applications : Various studies have utilized this compound in the synthesis of novel compounds with potential therapeutic applications, such as ligands for benzodiazepine receptors and nociceptin antagonists (Gu et al., 1993).
properties
IUPAC Name |
tert-butyl 3-bromospiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-20(2,3)27-19(26)24-12-9-21(10-13-24)16-7-5-4-6-15(16)8-11-25-17(22)14-23-18(21)25/h4-7,14H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPIJBPVBANEFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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